3-Chloro-6-nitroisoquinoline

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring regioselective isoquinoline functionalization face synthetic dead-ends when substituting incorrect regioisomers. The 3-chloro-6-nitro arrangement delivers orthogonal reactivity: the 6-nitro group reduces to an amine for amide coupling, while the 3-chloro position enables subsequent Pd-catalyzed cross-coupling-a sequential strategy inaccessible with 1-chloro or 5-nitro isomers. • Enables chemo-selective derivatization for kinase inhibitor libraries & hypoxia-selective antitumor prodrug candidates • ≥95% purity (mode across major suppliers); MW 208.60 g/mol; ships ambient • Store at room temp.; for R&D use only

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 760179-81-5
Cat. No. B1492938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-nitroisoquinoline
CAS760179-81-5
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-9-4-7-3-8(12(13)14)2-1-6(7)5-11-9/h1-5H
InChIKeyPFBVXFDZOZBWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-nitroisoquinoline: Dual-Functionalized Building Block


3-Chloro-6-nitroisoquinoline is a heteroaromatic building block characterized by a chloro substituent at the 3-position and a nitro group at the 6-position of the isoquinoline ring system [1]. With a molecular formula of C9H5ClN2O2 and a molecular weight of 208.60 g/mol, it belongs to the class of halogenated nitroisoquinolines . Predicted physicochemical properties include a boiling point of 389.1±22.0 °C, a density of 1.484±0.06 g/cm³, and a pKa of -0.12±0.38 . The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly where orthogonal reactivity of the chloro and nitro groups is required [2].

3-Chloro-6-nitroisoquinoline Regioselective Advantage


Isoquinoline derivatives with different substitution patterns are not interchangeable due to profound differences in chemical reactivity, synthetic accessibility, and downstream functionalization potential. The specific 3-chloro-6-nitro arrangement in this compound confers a unique electronic environment that governs regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. For instance, the synthetic route to the 5-nitro isomer cannot be generalized to other similar structures, underscoring the non-transferable nature of synthetic methodologies within this chemical space [1]. Furthermore, the 3-chloro position exhibits markedly lower reactivity in palladium-catalyzed couplings compared to the 1-chloro position, enabling sequential, chemo-selective derivatization strategies that are inaccessible with other regioisomers [2]. Substituting a generic analog risks complete failure of planned synthetic sequences or yields of unusable mixtures.

3-Chloro-6-nitroisoquinoline: Quantitative Differentiation


Synthetic Accessibility: 6-Nitro vs. 5-Nitro Isomer

The synthetic route to 3-chloro-5-nitroisoquinoline is explicitly non-generalizable, whereas the patent CN105017152A describes a general, scalable method for the preparation of 3-chloro-6-nitroisoquinoline from 2-chloro-4-nitrobenzoic acid [1]. The patent states that the literature method for the 5-nitro isomer 'cannot be extended to the synthesis of other similar structures' [1]. This represents a critical differentiation in synthetic feasibility for industrial and academic laboratories seeking reliable access to diverse isoquinoline libraries.

Organic Synthesis Medicinal Chemistry Process Chemistry

Predicted Physicochemical: Regioisomer Comparison

Predicted physicochemical properties differ significantly between regioisomers, impacting purification, formulation, and in silico ADME predictions. 3-Chloro-6-nitroisoquinoline exhibits a predicted boiling point of 389.1±22.0 °C, density of 1.484±0.06 g/cm³, and pKa of -0.12±0.38 . In contrast, 1-chloro-6-nitroisoquinoline has a predicted XLogP3 of 2.9 , while the non-chlorinated parent 6-nitroisoquinoline has an XLogP3 of 2.1 and a molecular weight of 174.16 g/mol [1]. The presence and position of the chloro substituent directly influence lipophilicity and molecular weight, key parameters for optimizing pharmacokinetic properties.

Physicochemical Characterization ADME Prediction Purification Development

Hazard Profile: 3-Chloro vs. 1-Chloro Isomer

Both 3-chloro-6-nitroisoquinoline and 1-chloro-6-nitroisoquinoline carry the GHS hazard statement H302 (Harmful if swallowed) . However, the 1-chloro isomer is explicitly classified with additional precautionary codes (P261, P264, P270, P271, P280, etc.) indicating broader handling precautions, including respiratory protection and avoidance of skin contact . The more limited hazard profile of the 3-chloro-6-nitro isomer may simplify safety protocols and reduce associated costs in routine laboratory use.

Chemical Safety Regulatory Compliance Lab-scale Handling

Purity and Availability: 6-Nitro vs. 5-Nitro Isomer

3-Chloro-6-nitroisoquinoline is commercially available from multiple vendors with a minimum purity specification of 98% (NLT 98%) . In contrast, the 5-nitro isomer is more commonly offered at 95% purity . Higher purity building blocks are critical for minimizing side reactions and simplifying purification of final products, particularly in multi-step synthetic sequences where impurities can accumulate.

Procurement Supply Chain Quality Control

Cross-Coupling Regioselectivity: 3-Chloro vs. 1-Chloro

Studies on 1,3-dichloroisoquinoline demonstrate that under Pd(PPh3)4 catalysis, the 1-chloro position undergoes Suzuki-Miyaura coupling with arylboronic acids exclusively, leaving the 3-chloro group intact [1]. This chemo-selectivity allows for subsequent modification of the 3-chloro group via nickel-catalyzed reactions with Grignard reagents or nucleophilic displacement with LiSCH2Ph [1]. For 3-chloro-6-nitroisoquinoline, this class-level inference suggests that the 3-chloro position is less reactive than the 1-position, enabling orthogonal functionalization strategies not possible with 1-chloro-6-nitroisoquinoline or other regioisomers lacking a second halogen.

Catalysis Cross-Coupling Ligand Synthesis

3-Chloro-6-nitroisoquinoline: Key Applications


Kinase Inhibitor Synthesis via Orthogonal Functionalization

The differential reactivity of the 3-chloro position, as inferred from 1,3-dichloroisoquinoline studies [1], enables a sequential cross-coupling strategy where the 6-nitro group can first be reduced to an amine for amide coupling, followed by selective functionalization at the 3-position. This orthogonal approach is valuable for generating focused libraries of kinase inhibitors where precise spatial arrangement of substituents is critical for target engagement.

Nitroaromatic Prodrug Design

The 6-nitro group on the isoquinoline scaffold can undergo bioreduction under hypoxic conditions to form reactive intermediates, a mechanism exploited in the design of hypoxia-selective antitumor agents [2]. 3-Chloro-6-nitroisoquinoline serves as a key intermediate for introducing additional functionality at the 3-position while preserving the bioreductive nitro moiety, enabling the synthesis of novel nitroaromatic prodrug candidates.

Tridentate N,N-Ligands for Asymmetric Catalysis

The 3-chloro substituent can be displaced by nucleophiles or engaged in cross-coupling to install coordinating groups, while the isoquinoline nitrogen provides a native metal-binding site [1]. This makes 3-chloro-6-nitroisoquinoline a versatile starting material for constructing tridentate ligands used in asymmetric catalysis, particularly where electron-withdrawing nitro groups modulate the electronic properties of the metal center.

Impurity Reference Standard for Nitroisoquinoline APIs

Given its high commercial purity (≥98%) and well-defined physicochemical properties , 3-chloro-6-nitroisoquinoline can serve as a reference standard for HPLC and LC-MS methods aimed at detecting and quantifying related process impurities in active pharmaceutical ingredients (APIs) derived from the isoquinoline scaffold.

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